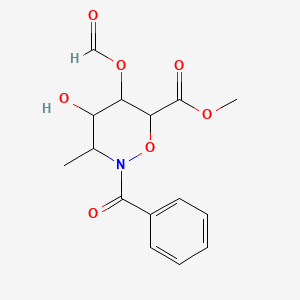
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate is an organic compound with the molecular formula C15H17NO7 and a molecular weight of 323.298 g/mol . This compound is characterized by its complex structure, which includes benzoyl, formyloxy, hydroxy, methyloxazinane, and carboxylate functional groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazinane Ring: The oxazinane ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced through a benzoylation reaction using benzoyl chloride and a suitable base.
Formylation and Hydroxylation: The formyloxy and hydroxy groups are introduced through formylation and hydroxylation reactions, respectively.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Analyse Chemischer Reaktionen
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The formyloxy group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate can be compared with similar compounds such as:
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: This compound has a similar benzoyl and carboxylate structure but differs in the oxazinane ring.
2-[2-Hydroxy-5-(2-methacryloyloxy)ethyl]phenyl-2H-benzotriazole: This compound shares the hydroxy and benzoyl groups but has a different core structure.
Eigenschaften
CAS-Nummer |
92647-62-6 |
|---|---|
Molekularformel |
C15H17NO7 |
Molekulargewicht |
323.30 g/mol |
IUPAC-Name |
methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate |
InChI |
InChI=1S/C15H17NO7/c1-9-11(18)12(22-8-17)13(15(20)21-2)23-16(9)14(19)10-6-4-3-5-7-10/h3-9,11-13,18H,1-2H3 |
InChI-Schlüssel |
MQGSDYXDFNCRIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(ON1C(=O)C2=CC=CC=C2)C(=O)OC)OC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


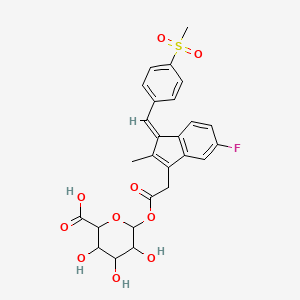
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
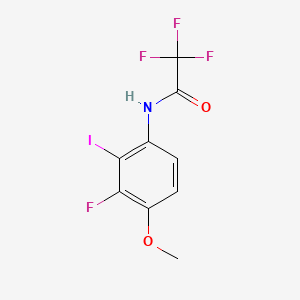
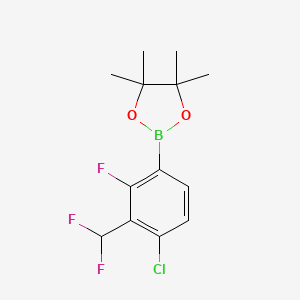
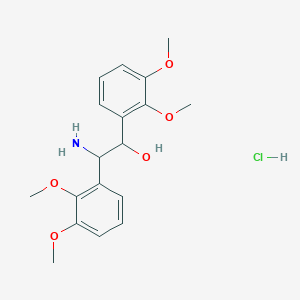
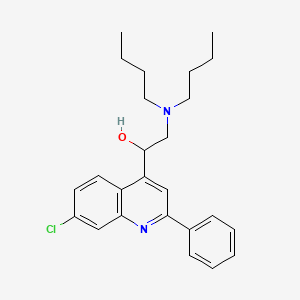
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)


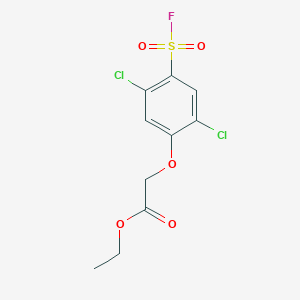
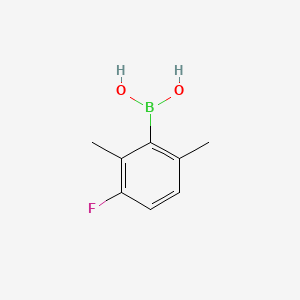

![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
